molecular formula C24H24N2O2S B13773805 2-[4-(Dimethylamino)phenyl]-3,6-dimethylbenzothiazolium benzoate CAS No. 68310-89-4

2-[4-(Dimethylamino)phenyl]-3,6-dimethylbenzothiazolium benzoate

Cat. No.: B13773805
CAS No.: 68310-89-4
M. Wt: 404.5 g/mol
InChI Key: YLNRZMQISIVORD-UHFFFAOYSA-M
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Description

2-[4-(Dimethylamino)phenyl]-3,6-dimethylbenzothiazolium benzoate is an organic compound with the molecular formula C24H24N2O2S. It is known for its unique structural properties and applications in various scientific fields. This compound is often used in research due to its fluorescent properties and its ability to bind to specific biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Dimethylamino)phenyl]-3,6-dimethylbenzothiazolium benzoate typically involves the reaction of 2-[4-(Dimethylamino)phenyl]-3,6-dimethylbenzothiazolium chloride with benzoic acid. The reaction is carried out under controlled conditions, often in the presence of a solvent such as methanol or ethanol. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Dimethylamino)phenyl]-3,6-dimethylbenzothiazolium benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different benzothiazolium derivatives, while substitution reactions can produce a variety of substituted benzothiazolium compounds .

Scientific Research Applications

2-[4-(Dimethylamino)phenyl]-3,6-dimethylbenzothiazolium benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(Dimethylamino)phenyl]-3,6-dimethylbenzothiazolium benzoate involves its ability to interact with specific molecular targets. The compound binds to proteins and other biomolecules, leading to changes in their fluorescence properties. This interaction is often used to study the structure and function of proteins and other biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Dimethylamino)phenyl]-3,6-dimethylbenzothiazolium benzoate is unique due to its specific structural features, which confer distinct fluorescent properties and binding affinities. These characteristics make it particularly useful in applications requiring high sensitivity and specificity .

Properties

CAS No.

68310-89-4

Molecular Formula

C24H24N2O2S

Molecular Weight

404.5 g/mol

IUPAC Name

4-(3,6-dimethyl-1,3-benzothiazol-3-ium-2-yl)-N,N-dimethylaniline;benzoate

InChI

InChI=1S/C17H19N2S.C7H6O2/c1-12-5-10-15-16(11-12)20-17(19(15)4)13-6-8-14(9-7-13)18(2)3;8-7(9)6-4-2-1-3-5-6/h5-11H,1-4H3;1-5H,(H,8,9)/q+1;/p-1

InChI Key

YLNRZMQISIVORD-UHFFFAOYSA-M

Canonical SMILES

CC1=CC2=C(C=C1)[N+](=C(S2)C3=CC=C(C=C3)N(C)C)C.C1=CC=C(C=C1)C(=O)[O-]

Origin of Product

United States

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